molecular formula C12H11Cl2N3OS B6121350 2-(3,4-dichlorophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide

2-(3,4-dichlorophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No. B6121350
M. Wt: 316.2 g/mol
InChI Key: IASHGBRUDNIKOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,4-dichlorophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide, also known as DTA or DTA-1, is a chemical compound that has been widely researched for its potential therapeutic applications. It belongs to the class of thiadiazole derivatives and has been found to have promising effects in various scientific studies.

Mechanism of Action

2-(3,4-dichlorophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide-1 works by binding to the glucocorticoid-induced tumor necrosis factor receptor (GITR) on T cells. This binding activates the T cells and enhances their cytotoxic activity against cancer cells. 2-(3,4-dichlorophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide-1 has also been found to inhibit the function of regulatory T cells, which can suppress the immune response against cancer cells.
Biochemical and Physiological Effects:
2-(3,4-dichlorophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide-1 has been found to have various biochemical and physiological effects on the body. It can activate T cells and natural killer cells, which are important components of the immune system. 2-(3,4-dichlorophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide-1 can also inhibit the function of regulatory T cells, which can suppress the immune response against cancer cells. Additionally, 2-(3,4-dichlorophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide-1 has been found to reduce the production of pro-inflammatory cytokines, which can contribute to the development of autoimmune diseases.

Advantages and Limitations for Lab Experiments

2-(3,4-dichlorophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide-1 has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been found to have low toxicity and can be administered in relatively low doses. However, 2-(3,4-dichlorophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide-1 has some limitations for lab experiments. It is a relatively new compound and its long-term effects are not yet fully understood. Additionally, 2-(3,4-dichlorophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide-1 has been found to have some off-target effects, which can complicate its use in lab experiments.

Future Directions

There are several potential future directions for the research on 2-(3,4-dichlorophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide-1. One potential direction is to further investigate its potential as a cancer immunotherapy. This could involve testing 2-(3,4-dichlorophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide-1 in combination with other cancer treatments to determine its efficacy in different types of cancer. Another potential direction is to investigate its potential therapeutic applications in autoimmune diseases. This could involve testing 2-(3,4-dichlorophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide-1 in animal models of autoimmune diseases to determine its efficacy and safety. Finally, further research is needed to fully understand the long-term effects of 2-(3,4-dichlorophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide-1 and to determine its potential limitations and risks.

Synthesis Methods

2-(3,4-dichlorophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide-1 can be synthesized using a multi-step process involving the reaction of 3,4-dichlorophenylacetic acid with thionyl chloride to form 3,4-dichlorophenylacetyl chloride. This intermediate is then reacted with ethyl-5-amino-1,3,4-thiadiazole-2-carboxylate to form 2-(3,4-dichlorophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide-1.

Scientific Research Applications

2-(3,4-dichlorophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide-1 has been studied extensively for its potential therapeutic applications in various diseases such as cancer, autoimmune disorders, and infectious diseases. It has been found to have immunomodulatory effects and can activate T cells and natural killer cells. This makes it a potential candidate for cancer immunotherapy.

properties

IUPAC Name

2-(3,4-dichlorophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11Cl2N3OS/c1-2-11-16-17-12(19-11)15-10(18)6-7-3-4-8(13)9(14)5-7/h3-5H,2,6H2,1H3,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IASHGBRUDNIKOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NC(=O)CC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-dichlorophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide

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